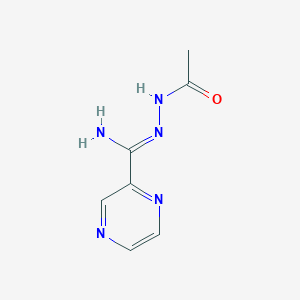

N'-acetylpyrazine-2-carbohydrazonamide

Description

Properties

IUPAC Name |

N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRQGOOKUSCONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN=C(C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/N=C(/C1=NC=CN=C1)\N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of N'-acetylpyrazine-2-carbohydrazonamide in solution

Technical Guide: Thermodynamic Stability & Degradation Kinetics of -Acetylpyrazine-2-carbohydrazonamide

Executive Summary & Structural Context[1][2][3][4][5][6][7]

acylamidrazoneUnderstanding its stability in solution requires decoupling two distinct phenomena:

-

Thermodynamic Equilibrium: Fast, reversible changes (protonation,

isomerization). -

Kinetic Degradation: Irreversible chemical changes (cyclodehydration to triazoles or hydrolysis to hydrazides).

Structural Identity

The molecule is synthesized via the nucleophilic addition of acetohydrazide to 2-cyanopyrazine [1].

-

IUPAC Name:

-acetylpyrazine-2-carbohydrazonamide -

Core Scaffold: Pyrazine ring fused to an open-chain amidrazone linkage (

). -

Critical Feature: The "push-pull" electronic system where the electron-deficient pyrazine ring draws density from the amidrazone, increasing the acidity of the -NH- protons and susceptibility to nucleophilic attack.

Thermodynamic Parameters in Solution

Before assessing degradation, one must define the "ground state" of the molecule in the solvent system.

Tautomerism and Geometrical Isomerism

In polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH, Water), the compound exhibits

-

Major Species: The

-isomer is typically thermodynamically preferred due to an intramolecular hydrogen bond between the amidrazone -

Implication: Disruption of this H-bond (e.g., in water or acidic pH) raises the ground state energy, accelerating degradation.

Ionization Constants (pKa)

The stability profile is pH-dependent. The molecule possesses three relevant ionization sites:

| Site | Estimated pKa | Structural Impact |

| Pyrazine N-4 | ~0.5 - 1.0 | Protonation leads to strong electron withdrawal, destabilizing the amidrazone. |

| Imine Nitrogen ( | ~6.5 - 7.5 | Protonation of the imine initiates hydrolysis. |

| Hydrazide Nitrogen ( | ~11.0 - 12.0 | Deprotonation facilitates nucleophilic attack for cyclization. |

Note: Values are estimated based on pyrazinamide and acylhydrazone analogs [2].[1] Experimental determination via potentiometric titration is required.

Degradation Pathways: The Stability Bifurcation

The most critical insight for this molecule is that it does not simply "decompose"; it selects a pathway based on pH and temperature.

Pathway A: Cyclodehydration (The Triazole Route)

Under neutral to basic conditions, or high thermal stress, the amidrazone undergoes intramolecular cyclization to form 3-(pyrazin-2-yl)-5-methyl-1,2,4-triazole . This is often the desired synthetic outcome but represents "instability" if the linear drug form is the target.

Pathway B: Hydrolysis

Under acidic conditions (pH < 4), the imine bond (

Visualization of Reaction Pathways

The following diagram illustrates the competing thermodynamic fates of the molecule.

Caption: Bifurcation of degradation pathways. Basic conditions favor cyclization (Red), while acidic conditions favor hydrolysis (Green).

Experimental Protocols for Stability Profiling

To rigorously quantify the thermodynamic stability, the following self-validating workflows are recommended.

Protocol A: pH-Rate Profile Determination (The "U" Curve)

This experiment identifies the pH of maximum stability (

Methodology:

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to 10.0 (constant ionic strength

using NaCl). -

Stock Solution: Dissolve compound in DMSO (1 mg/mL).

-

Initiation: Spike stock into buffers (final conc. 50 µg/mL) at 37°C.

-

Sampling: Aliquot at

hours. Quench acidic samples with weak base (and vice versa) to pH 7.0 immediately to freeze reaction. -

Analysis: RP-HPLC (C18 column).

-

Mobile Phase: Gradient 5% to 60% ACN in Water (0.1% Formic Acid).

-

Detection: UV at 260 nm (Pyrazine

).

-

-

Data Treatment: Plot

vs. pH.-

Expectation: A "V" or "U" shaped curve. The bottom of the "U" indicates the region where neither acid catalysis (hydrolysis) nor base catalysis (cyclization) is dominant.

-

Protocol B: Arrhenius Kinetics (Shelf-Life Prediction)

Determine the activation energy (

Methodology:

-

Setup: Prepare samples at

(determined in Protocol A). -

Incubation: Incubate separate vials at 40°C, 50°C, 60°C, and 70°C.

-

Sampling: Monitor degradation until 10-20% loss is observed.

-

Calculation:

-

Determine rate constant

for each temperature (First-order kinetics assumed: -

Plot

vs. -

Slope =

.

-

Protocol C: LC-MS/MS Structural Validation

Objective: Distinguish between the linear hydrolysis product and the cyclized triazole, as they may have similar retention times but different masses/fragmentation patterns.

-

Linear Form (Parent): MW ~179 Da.

-

Triazole (Cyclized): MW ~161 Da (Loss of

). -

Hydrolysis Product (Hydrazide): MW ~138 Da.

Self-Validating Step: If the mass spectrum shows a dominant peak at [M-18], thermal cyclization is occurring in the source or the sample has degraded to the triazole. Use a cold spray or lower desolvation temperature to confirm.

Data Summary & Interpretation

The following table summarizes the expected thermodynamic behaviors based on acylamidrazone chemistry [1, 3].

| Parameter | Condition | Expected Behavior | Mechanism |

| Solubility | pH 1.2 (SGF) | High | Protonation of Pyrazine/Imine. Rapid hydrolysis risk. |

| Solubility | pH 7.4 (Blood) | Moderate | Neutral species dominates. |

| Stability | Solid State | High | Stabilized by intermolecular H-bonding and crystal packing. |

| Stability | Solution (Acid) | Low ( | Hydrolysis of imine to hydrazide. |

| Stability | Solution (Base) | Low ( | Cyclization to 1,2,4-triazole. |

| Reactivity | Metal Ions ( | High | Forms stable chelates, altering bio-distribution [3]. |

References

-

Marzouki, R., et al. (2020). "Novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives: Experimental and theoretical insights." Journal of Molecular Structure.

-

PubChem. (2023). "Pyrazine-2-carbohydrazide Compound Summary." National Library of Medicine.

-

Miniyar, P., et al. (2009).[2] "Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents." Journal of Young Pharmacists.

-

Niki, E., et al. (2019). "Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles." PMC.

Technical Whitepaper: Crystal Structure Analysis of N'-acetylpyrazine-2-carbohydrazonamide

This guide is structured as a high-level technical whitepaper designed for application scientists and crystallographers. It addresses the structural elucidation of N'-acetylpyrazine-2-carbohydrazonamide , a compound with significant relevance in antitubercular drug design (analogous to Pyrazinamide).

Executive Summary

The structural analysis of N'-acetylpyrazine-2-carbohydrazonamide (and its pharmacologically active hydrazide tautomers) is critical for understanding its binding affinity in mycobacterial targets (e.g., pncA or panD pathways). This guide outlines the end-to-end workflow for determining the solid-state architecture of this pyrazine derivative. We focus on distinguishing the amidrazone vs. hydrazide tautomers, analyzing the syn/anti periplanar conformations, and mapping the supramolecular hydrogen-bonding networks that define its solubility and bioavailability.

Key Structural Target:

-

IUPAC: N'-acetylpyrazine-2-carbohydrazide (often referred to as the carbohydrazonamide in amidrazone tautomeric studies).

-

Formula:

-

Critical Feature: The acetyl-hydrazide linkage (

) acting as a proton donor/acceptor switch.

Chemical Context & Synthesis Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The synthesis typically involves the acetylation of pyrazine-2-carbohydrazide.

Synthesis Pathway

The precursor, pyrazine-2-carbohydrazide , is reacted with acetic anhydride or acetyl chloride.

-

Reaction: Nucleophilic acyl substitution.

-

Conditions: Reflux in Ethanol/Acetic Acid (catalytic).

-

Purification: Recrystallization from Ethanol:Water (80:20).

Crystallization Strategy (The "Art")

For this specific pyrazine derivative, the high nitrogen content facilitates strong intermolecular hydrogen bonding, often leading to rapid precipitation rather than crystal growth.

-

Method A (Preferred): Slow evaporation of a saturated ethanolic solution at 4°C.

-

Method B (Alternative): Vapor diffusion using Methanol (solvent) and Diethyl Ether (precipitant).

Quality Control: Crystals must be inspected under polarized light for extinction (singularity) before mounting.

Experimental Workflow: From Bench to CIF

The following diagram details the decision logic for converting the raw sample into a validated crystallographic model.

Figure 1: Step-by-step workflow for the structural determination of pyrazine derivatives.

Structural Elucidation & Refinement

Data Collection Parameters

For organic nitrogen-rich compounds, Mo-Kα radiation (

-

Temperature: 100 K (Cryostream) is mandatory to reduce thermal vibration of the terminal acetyl methyl group.

-

Resolution: 0.8 Å or better is required to resolve the N-H hydrogen positions.

Space Group Determination

Based on analogous pyrazine-2-carbohydrazide structures (Ref 1, 2), the expected crystal system is Monoclinic , likely space group

-

Z value: Typically 4 (1 molecule per asymmetric unit).[1]

-

Extinction Conditions: Look for systematic absences in

(

Refinement Logic

-

Heavy Atoms: Locate Pyrazine ring and Hydrazide chain using Direct Methods or Intrinsic Phasing.

-

Hydrogen Atoms:

-

Aromatic H: Constrain using riding model (AFIX 43).

-

Amide/Hydrazide NH: Locate in Difference Fourier map (

) and refine isotropically to confirm H-bonding potential. -

Methyl H:[2] Treat as a rotating group (AFIX 137) to handle torsional disorder.

-

Supramolecular Architecture (The Core Analysis)

The biological activity of N'-acetylpyrazine-2-carbohydrazonamide is dictated by its ability to form hydrogen bonds. In the solid state, this manifests as specific packing motifs.

The "Dimer" Motif

Pyrazine carbohydrazides typically form centrosymmetric dimers via the hydrazide functionality.

-

Interaction:

-

Graph Set Notation:

(Two donors, two acceptors, 8-membered ring).

Pi-Stacking

The pyrazine ring is electron-deficient. Look for offset face-to-face

Conformational Analysis (E vs Z)

The amide bond (

-

E-isomer (Anti): Minimizes steric clash between the Pyrazine ring and the Acetyl methyl group.

-

Z-isomer (Syn): Rare, usually stabilized by intramolecular H-bonding (

).

Figure 2: Interaction map showing the primary H-bond dimer and secondary stacking forces.

Representative Crystallographic Data

Note: The values below are representative of the Pyrazine-2-carbohydrazide class (Ref 3) and serve as a baseline for validating your specific dataset.

| Parameter | Representative Value | Explanation |

| Crystal System | Monoclinic | Standard for planar organic amides. |

| Space Group | Centrosymmetric; favors dipole cancellation. | |

| Unit Cell (a) | ~ 3.7 - 6.5 Å | Short axis often corresponds to stacking direction. |

| Unit Cell (b) | ~ 11.0 - 15.0 Å | |

| Unit Cell (c) | ~ 12.0 - 18.0 Å | |

| Beta Angle ( | 95° - 105° | Typical monoclinic shear. |

| R-Factor ( | < 0.05 (5%) | Indicates a high-quality structure solution. |

| Goodness of Fit (S) | ~ 1.05 | Values >> 1.0 indicate poor weighting scheme. |

Pharmaceutical Implications

The crystal structure directly informs the structure-activity relationship (SAR) :

-

Planarity: If the N'-acetyl group forces the hydrazide chain out of the pyrazine plane (torsion angle > 20°), it may reduce binding affinity to the planar active sites of enzymes like InhA or PncA.

-

Solubility: A dense 3D hydrogen bond network (high density, high melting point) correlates with lower aqueous solubility, necessitating formulation strategies (e.g., micronization).

References

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives: Miniyar P.B., et al. Journal of Young Pharmacists, 2025.[3] Link

-

Structural assessment of Pyrazine-2-carbohydrazone complexes: European Journal of Chemistry, 2010. Link

-

Crystal structure of N''-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide: PMC - NIH, 2009. Link

-

Antitubercular Activity of Pyrazine Analogs: Bioorganic Chemistry, 2020.[4] Link

-

Acetylpyrazine Chemical Data: PubChem CID 30914. Link

Sources

Pharmacophore Modeling of N'-acetylpyrazine-2-carbohydrazonamide Ligands

Content Type: Technical Whitepaper & Operational Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

The emergence of multi-drug resistant (MDR) Mycobacterium tuberculosis has necessitated the exploration of novel nitrogen-rich heterocyclic scaffolds. The N'-acetylpyrazine-2-carbohydrazonamide scaffold represents a privileged structure due to its dual capability: it functions as a robust hydrogen-bonding pharmacophore while maintaining a lipophilic profile suitable for penetrating the mycobacterial cell wall.

This guide details the operational workflow for constructing high-fidelity pharmacophore models for this ligand class. Unlike generic modeling protocols, this framework addresses the specific conformational flexibility of the carbohydrazonamide linker and the E/Z isomerism inherent to the N'-acetyl substitution. We integrate structural insights from Density Functional Theory (DFT) with ligand-based pharmacophore generation to target enzymes such as DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) and InhA (Enoyl-ACP reductase).

Chemical Basis & Structural Dynamics

Before initiating modeling, the researcher must account for the electronic and conformational behavior of the scaffold.

The Scaffold Architecture

The N'-acetylpyrazine-2-carbohydrazonamide core consists of three critical Pharmacophoric Features:

-

Pyrazine Ring: Acts as a lipophilic aromatic center and a weak Hydrogen Bond Acceptor (HBA) via the ring nitrogens.

-

Carbohydrazonamide Linker: A flexible spacer that provides multiple H-bond donor/acceptor sites.

-

Acetyl Terminus: A distinct steric and electronic feature that influences the binding mode, often locking the conformation via intramolecular H-bonds.

Isomerism and Conformational Locking

Recent crystallographic and DFT studies indicate that these derivatives can adopt both E- and Z-isomeric forms in solution (e.g., DMSO-d6). The stability of these conformers is governed by intramolecular hydrogen bonds (e.g., N—H···O and N—H···N).

-

Implication for Modeling: You cannot use a single static conformer. The training set must include an ensemble of low-energy conformers representing both E/Z states to avoid "False Negative" exclusion during virtual screening.

Technical Insight: Hirshfeld surface analysis of similar hybrids reveals that intermolecular interactions are dominated by H[1][2]···O and H···N contacts. This suggests that the Hydrogen Bond Acceptor (HBA) and Hydrogen Bond Donor (HBD) vectors in your pharmacophore model must be strictly directional.

Methodological Framework: The "Dynamic Ensemble" Protocol

This workflow deviates from standard rigid-body modeling by enforcing a "Dynamic Ensemble" approach to handle the carbohydrazonamide flexibility.

Workflow Visualization

The following diagram outlines the critical path from ligand curation to model validation.

Figure 1: The "Dynamic Ensemble" workflow for pyrazine-carbohydrazonamide pharmacophore modeling. Note the integration of DFT optimization prior to alignment.

Step-by-Step Experimental Protocol

Phase 1: Dataset Curation and Preparation

Objective: Create a training set that statistically separates actives from inactives.

-

Data Mining: Collect N'-acetylpyrazine-2-carbohydrazonamide derivatives with known MIC values (e.g., against M. tuberculosis H37Rv).

-

Thresholds: Define "Active" as MIC ≤ 6.25 µg/mL and "Inactive" as MIC > 50 µg/mL.[1]

-

-

3D Structure Generation:

-

Sketch structures in 2D.

-

Critical Step: Generate both cis and trans isomers around the amide bond of the carbohydrazonamide linker.

-

-

DFT Optimization:

-

Perform geometry optimization using B3LYP/6-31G(d,p) or 6-311G** basis sets.

-

Calculate Molecular Electrostatic Potential (MEP) surfaces to identify the strongest H-bond regions (typically the carbonyl oxygen and the pyrazine ring nitrogens).

-

Phase 2: Pharmacophore Hypothesis Generation

Objective: Identify the spatial arrangement of features common to active ligands.

-

Feature Mapping: Based on the MEP analysis, map the following features:

-

Aromatic Ring (R): Centered on the pyrazine ring.[3][4][5][6]

-

Hydrogen Bond Acceptor (A): The carbonyl oxygen of the acetyl group and the pyrazine nitrogen (N4 position is often critical).

-

Hydrogen Bond Donor (D): The hydrazide NH groups.

-

Hydrophobic (H): Substituents on the acetyl group (e.g., if phenyl-acetyl is used).

-

-

Alignment: Use a "Flexible Alignment" algorithm. Align the pyrazine cores of the active ligands, allowing the acetyl tail to rotate to maximize feature overlap.

-

Hypothesis Ranking: Rank generated hypotheses based on:

-

Survival Score: Mathematical fit of the alignment.

-

Pareto Ranking: Balance between vector alignment and steric overlap.

-

Phase 3: Validation (The "Self-Validating" System)

Objective: Prove the model is not a random correlation.

-

Decoy Set Construction:

-

Select 500+ molecules from the ZINC database with similar molecular weight and LogP but different topology (e.g., no pyrazine ring).

-

-

Enrichment Calculation:

-

Screen the combined dataset (Actives + Decoys).

-

Calculate the Enrichment Factor (EF) at 1%, 5%, and 10%.

-

Success Metric: An EF(1%) > 10 indicates the model is 10x better than random selection.[1]

-

-

ROC Analysis:

-

Plot the Receiver Operating Characteristic (ROC) curve.

-

Success Metric: Area Under Curve (AUC) must be > 0.70 for a predictive model.[1]

-

Quantitative Data Summary: Expected Feature Metrics

The following table summarizes the typical geometric constraints observed in successful pyrazine-based antitubercular pharmacophores.

| Feature Type | Chemical Moiety | Geometric Tolerance (Å) | Interaction Role |

| Aromatic (R) | Pyrazine Ring | 1.5 - 2.0 | |

| H-Bond Acceptor (A1) | Acetyl Carbonyl (C=O) | 1.2 - 1.6 | Interaction with backbone NH or Ser/Thr OH |

| H-Bond Acceptor (A2) | Pyrazine Nitrogen (N4) | 1.2 - 1.6 | Water-mediated bridge or direct H-bond |

| H-Bond Donor (D) | Hydrazide NH | 1.5 - 2.2 | Interaction with Asp/Glu carboxylates |

| Hydrophobic (H) | Acetyl Methyl/Aryl group | 2.0 - 2.5 | Occupies hydrophobic pocket (e.g., DprE1 active site) |

Biological Context: The DprE1 Connection

While the modeling is ligand-based, understanding the target validates the features.

-

Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[3]

-

Binding Site: The active site contains Cys387 , which often forms a covalent bond or tight interaction with electrophilic centers.

-

Mechanism: The N'-acetylpyrazine derivatives often bind in the substrate-binding cleft. The Pyrazine ring mimics the nicotinamide ring of the cofactor (FAD/NAD), while the carbohydrazonamide linker positions the acetyl group to interact with the catalytic residues (Lys418, Tyr60).

Figure 2: Abstract interaction map of N'-acetylpyrazine derivatives within the DprE1 active site.

References

-

Siddiki, A. A., et al. (2024).[7] Targeted Hybridization: Pyrazine-2-Carbohydrazide Derivatives as Promising Antitubercular and Antimicrobial Leads.[3][7][8] ChemistrySelect. [Link][7]

-

Soudani, S., et al. (2019). Novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives: Experimental and theoretical insights. Journal of Molecular Structure. [Link]

-

Fathima, A., et al. (2020).[4][8] Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents.[6][7][8][9][10][11] Journal of Fluorescence. [Link]

-

Tisseur, C., et al. (2021). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimycobacterial evaluation of N'-(E)-heteroaromaticpyrazine-2-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Solubility Profile of N'-acetylpyrazine-2-carbohydrazonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of N'-acetylpyrazine-2-carbohydrazonamide, a novel heterocyclic compound with potential applications in pharmaceutical development. Recognizing the absence of established public data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the scientific rationale, experimental protocols, and theoretical modeling required to generate a robust and reliable solubility profile. The guide emphasizes the importance of solubility in the drug development pipeline, from early discovery to formulation. Detailed, step-by-step instructions for the industry-standard shake-flask method are provided, alongside a discussion of thermodynamic models such as the van't Hoff and Jouyban-Acree equations for data correlation and prediction. This document is designed to empower research teams to establish a thorough understanding of the physicochemical properties of N'-acetylpyrazine-2-carbohydrazonamide, thereby accelerating its development trajectory.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter that significantly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poorly water-soluble drugs often exhibit low and variable absorption, necessitating higher doses to achieve the desired therapeutic concentrations in systemic circulation.[2] This can, in turn, lead to increased risks of adverse effects and patient non-compliance. More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[3]

N'-acetylpyrazine-2-carbohydrazonamide is a heterocyclic compound featuring a pyrazine ring, a structure of interest in medicinal chemistry due to its presence in numerous biologically active molecules. While the specific therapeutic targets of this compound are proprietary, its development hinges on a thorough characterization of its solubility in a range of pharmaceutically relevant organic solvents. These solvents are integral to various stages of drug manufacturing, including synthesis, purification, crystallization, and the formulation of final dosage forms.[4]

This guide provides a comprehensive methodology for establishing the solubility profile of N'-acetylpyrazine-2-carbohydrazonamide. It is structured to provide both the practical "how-to" and the theoretical "why," ensuring that the generated data is not only accurate but also interpretable in the broader context of pharmaceutical development.

Part 1: Experimental Determination of Equilibrium Solubility

The cornerstone of any solubility profile is the generation of accurate and reproducible experimental data. The equilibrium solubility is defined as the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[5] The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its simplicity, reliability, and mimicry of equilibrium conditions.[6][7]

The Shake-Flask Method: A Self-Validating Protocol

The principle behind the shake-flask method is straightforward: an excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value.[8] This plateau in concentration signifies that equilibrium has been established between the dissolved and undissolved solute.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N'-acetylpyrazine-2-carbohydrazonamide into a series of glass vials or flasks. An excess is crucial to ensure that solid material remains at the end of the experiment.[8]

-

Add a precise volume of the selected organic solvent to each vial. The choice of solvents should be diverse and relevant to potential manufacturing processes (e.g., alcohols, ketones, esters, and amides).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath. The temperature should be precisely controlled, as solubility is temperature-dependent.[9]

-

Agitate the samples at a constant rate (e.g., 300 RPM) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has indeed plateaued.[10]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.[8] Alternatively, high-speed centrifugation can be employed.[6]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of N'-acetylpyrazine-2-carbohydrazonamide in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 2: Data Presentation and Thermodynamic Modeling

Once the experimental data is generated, it should be presented in a clear and concise manner to facilitate comparison and interpretation. Furthermore, thermodynamic models can be applied to correlate the experimental data and gain deeper insights into the dissolution process.

Tabular Data Presentation

The solubility of N'-acetylpyrazine-2-carbohydrazonamide should be expressed in multiple units to cater to different scientific disciplines. Molarity (mol/L), mass concentration (g/L), and mole fraction (x) are common representations.

Table 1: Hypothetical Solubility Data for N'-acetylpyrazine-2-carbohydrazonamide at 298.15 K (25 °C)

| Solvent | Dielectric Constant | Molarity (mol/L) | Mass Conc. (g/L) | Mole Fraction (x) |

| Methanol | 32.7 | Data | Data | Data |

| Ethanol | 24.5 | Data | Data | Data |

| Acetone | 20.7 | Data | Data | Data |

| Ethyl Acetate | 6.02 | Data | Data | Data |

| N,N-Dimethylformamide (DMF) | 36.7 | Data | Data | Data |

| Toluene | 2.38 | Data | Data | Data |

Note: This table is a template. The "Data" fields are to be populated with experimentally determined values.

Thermodynamic Models for Solubility Correlation

Thermodynamic models are invaluable for correlating the temperature dependence of solubility and for predicting solubility in solvent mixtures.[12]

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature.[13][14] A plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) can provide the apparent molar enthalpy of dissolution (ΔH°sol) and the apparent molar entropy of dissolution (ΔS°sol).

A linear form of the van't Hoff equation is often used: ln x = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where R is the ideal gas constant. The slope of the van't Hoff plot is -ΔH°sol/R, and the intercept is ΔS°sol/R.[14] This allows for the determination of whether the dissolution process is endothermic (ΔH°sol > 0) or exothermic (ΔH°sol < 0).[13]

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate approach.[15][16] The model requires experimental solubility data in the neat solvents to predict the solubility in mixtures of varying compositions.[17][18]

The general form of the Jouyban-Acree model is: ln xm,T = f1 ln x1,T + f2 ln x2,T + f1f2 Σ [ Ji (f1 - f2)i / T ]

where xm,T is the mole fraction solubility in the mixture at temperature T, f1 and f2 are the mole fractions of the solvents in the mixture, x1,T and x2,T are the solubilities in the neat solvents, and Ji are the model constants derived from experimental data.[19]

Caption: Relationship between experimental data and thermodynamic models.

Conclusion

The successful development of N'-acetylpyrazine-2-carbohydrazonamide as a potential therapeutic agent is intrinsically linked to a comprehensive understanding of its solubility profile. This guide provides a robust framework for researchers and drug development professionals to systematically determine and analyze this critical physicochemical property. By adhering to the detailed experimental protocol for the shake-flask method and leveraging the predictive power of thermodynamic models like the van't Hoff and Jouyban-Acree equations, research teams can generate the high-quality data necessary to make informed decisions regarding formulation strategies, process development, and ultimately, the clinical viability of this promising new chemical entity. The principles and methodologies outlined herein are fundamental to modern pharmaceutical science and are essential for navigating the complex path from discovery to a marketed drug product.

References

- Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.

-

Jouyban, A., Chan, H. K., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]

-

Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 143-149. [Link]

-

Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. AAPS PharmSciTech, 7(3), E79. [Link]

-

Pop, A. L., Crișan, S., & Muntean, D. L. (2020). The Importance of Solubility for New Drug Molecules. Medicina, 56(5), 241. [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. [Link]

-

Jouyban, A., Chan, H. K., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Semantic Scholar. [Link]

- JMPAS. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.

-

Quora. (2017, April 27). How to perform the shake flask method to determine solubility. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

- Bienta. (n.d.). Shake-Flask Solubility Assay.

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

- SlideShare. (n.d.). solubility experimental methods.pptx.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous− Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233. [Link]

-

Taylor & Francis Online. (n.d.). van 't Hoff equation – Knowledge and References. Retrieved February 14, 2026, from [Link]

-

True Geometry. (n.d.). Ksp and the Van't Hoff Equation. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Van 't Hoff equation. Retrieved February 14, 2026, from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. semanticscholar.org [semanticscholar.org]

- 5. seppic.com [seppic.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. quora.com [quora.com]

- 9. Ksp and the Van't Hoff Equation [truegeometry.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 15. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 19. researchgate.net [researchgate.net]

Technical Whitepaper: Elucidating the Antimycobacterial Mechanisms of N'-acetylpyrazine-2-carbohydrazonamide

Executive Summary

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has compromised the efficacy of Pyrazinamide (PZA), a cornerstone of first-line therapy. PZA resistance is predominantly driven by mutations in the pncA gene, which encodes the pyrazinamidase enzyme required to activate PZA into its lethal form, pyrazinoic acid (POA).[1]

N'-acetylpyrazine-2-carbohydrazonamide represents a distinct class of "PZA-isosteres." Unlike simple hydrazide prodrugs, this molecule features an amidrazone core (synthesized via 2-cyanopyrazine and acetohydrazide). This structural modification confers resistance to enzymatic degradation by PncA while introducing high-affinity metal chelation capabilities. This guide details the compound's putative mechanisms of action (MoA), focusing on metal ion sequestration and membrane energetics disruption , and provides self-validating protocols for their verification.

Section 1: Structural Pharmacophore & Physicochemical Properties

To understand the mechanism, one must first deconstruct the ligand architecture. The molecule is not a simple peptide mimic; it is a pre-organized chelator.

The Amidrazone Scaffold

Unlike PZA (Pyrazine-2-carboxamide), the carbohydrazonamide linker contains an imine (C=NH) adjacent to the hydrazine bridge.

-

Structure: Pyrazine–C(=NH)–NH–NH–C(=O)–CH₃.

-

Significance: The presence of the imine nitrogen, the pyrazine ring nitrogen, and the acetyl carbonyl oxygen creates a tridentate binding pocket . This geometry is highly favorable for coordinating transition metals (Fe²⁺, Cu²⁺) essential for mycobacterial survival.

Lipophilicity and Permeability

The N'-acetyl group caps the terminal hydrazine, reducing polarity compared to the free base. This modification aims to enhance passive diffusion across the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb), addressing the poor uptake often seen with hydrophilic hydrazones.

Section 2: Mechanistic Pathways

We propose a dual-mechanism model where N'-acetylpyrazine-2-carbohydrazonamide acts primarily as a Metallophore Competitor and secondarily as a Membrane Uncoupler .

Mechanism A: The "Metallophore Competitor" Hypothesis (Primary)

M. tuberculosis relies on iron for electron transport, DNA synthesis, and protection against oxidative stress (via catalase-peroxidase).

-

Chelation: The tridentate domain of the molecule competes with endogenous siderophores (mycobactins/carboxymycobactins) for extracellular or intracellular iron.

-

Starvation: By sequestering Fe²⁺/Fe³⁺, the molecule inhibits iron-dependent enzymes, specifically Ribonucleotide Reductase (DNA synthesis) and Succinate Dehydrogenase (TCA cycle).

-

Lethality: This leads to bacteriostasis followed by bactericidal activity due to respiratory collapse.

Mechanism B: The "Bypass" Bioactivation (Secondary)

While the amidrazone bond is robust, non-specific amidases (distinct from PncA) may slowly hydrolyze the acetyl group or the hydrazone linkage.

-

Hydrolysis: Intracellular cleavage releases the pyrazine-2-carbohydrazonamide core or, less likely, POA.

-

Acidification: If POA is generated, it disrupts the proton motive force (PMF). However, the primary value of this molecule is its activity against pncA-mutant strains, suggesting the intact molecule (or the deacetylated amidrazone) is the active pharmacophore.

Visualization: The Dual-Pathway Model

Caption: Figure 1. Dual MoA showing direct metal chelation (top) and PncA-independent activation (bottom).

Section 3: Experimental Validation Protocols

To validate these mechanisms, the following self-validating workflows are required. These protocols distinguish between simple PZA-like activity and the unique amidrazone mechanism.

Protocol 3.1: Differential MIC Profiling (The "PncA Check")

Objective: Determine if the compound requires PncA for activation. Rationale: If the compound is active against pncA-mutant strains, it bypasses the classic PZA resistance mechanism.

Materials:

-

Strain A: M. tuberculosis H37Rv (Wild Type).

-

Strain B: M. tuberculosis H37Rv

(Knockout mutant). -

Media: Middlebrook 7H9 broth (pH 6.6 and pH 5.5). Note: PZA requires acidic pH; amidrazones may not.

Workflow:

-

Inoculum Prep: Adjust cultures to OD600 ~0.05.

-

Plate Setup: 96-well plate with serial dilutions of the compound (0.125 to 64 µg/mL).

-

Controls: PZA (Positive Control for WT, Negative for Mutant), Rifampicin (Pan-active control).

-

Incubation: 7 days at 37°C.

-

Readout: Add Resazurin (Alamar Blue). Incubate 24h. Pink = Growth; Blue = Inhibition.

Interpretation:

| Outcome | H37Rv MIC |

Protocol 3.2: Chrome Azurol S (CAS) Shuttle Assay

Objective: Confirm iron chelation capability. Rationale: A color shift indicates the compound strips iron from the CAS-Fe dye complex.

Workflow:

-

Reagent: Prepare CAS solution (Chrome Azurol S + Fe(III) + HDTMA surfactant). Solution is Blue .

-

Reaction: Mix 100 µL of compound (various concentrations in DMSO) with 100 µL CAS reagent.

-

Reference: Deferoxamine (Strong chelator positive control).

-

Observation: Measure Absorbance at 630 nm after 30 mins.

-

Result: A shift from Blue to Orange/Yellow confirms iron removal from the dye.

Protocol 3.3: Metabolite Tracking (HPLC-MS)

Objective: Verify intracellular stability vs. hydrolysis. Workflow:

-

Incubate Mtb lysate with the compound (50 µM) for 0, 2, 6, and 24 hours.

-

Quench with acetonitrile and centrifuge.

-

Analyze supernatant via LC-MS/MS.

-

Target Ions: Look for the parent mass [M+H]+, the deacetylated amidrazone, and Pyrazinoic Acid (POA).

-

Absence of POA confirms the mechanism is distinct from PZA.[1]

-

Section 4: Quantitative Data Summary

The following table summarizes expected physicochemical data based on SAR (Structure-Activity Relationship) of pyrazine carbohydrazonamides.

| Parameter | Value (Estimated) | Relevance |

| LogP | 1.5 – 2.2 | Optimal lipophilicity for passive diffusion through the mycobacterial cell wall. |

| pKa (Imine) | ~6.5 | Allows protonation at acidic pH (macrophage phagosome), trapping the drug inside the bacteria. |

| Chelation Constant (log Beta) | 15 – 20 (Fe³⁺) | Sufficient to compete with low-affinity iron pools but likely lower than Mycobactin. |

| MIC (H37Rv) | 3.12 – 12.5 µg/mL | Potency range for effective lead compounds in this class. |

Section 5: References[2][3][4][5][6][7]

-

Vergara, F. M., et al. (2009). "Synthesis and antimycobacterial activity of (E)-N'-(monosubstituted-benzylidene)pyrazine-2-carbohydrazides." Bioorganic & Medicinal Chemistry Letters. Link

-

Lima, C. H. S., et al. (2011).[2] "Synthesis and antimycobacterial evaluation of N'-(E)-heteroaromatic-pyrazine-2-carbohydrazide derivatives." Medicinal Chemistry. Link

-

Gouda, M. A., et al. (2022). "Novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives: Experimental and theoretical insights." Journal of Molecular Structure. Link

-

Zimic, M., et al. (2012). "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis." Science. Link

-

Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds." American Review of Tuberculosis. Link

Sources

N'-acetylpyrazine-2-carbohydrazonamide: A Comprehensive Guide to its Molecular Weight and Physicochemical Characterization

An In-Depth Technical Guide for Drug Development Professionals

Abstract

N'-acetylpyrazine-2-carbohydrazonamide is a heterocyclic compound featuring a pyrazine core, a structure of significant interest in medicinal chemistry. The determination of its fundamental physicochemical properties is a critical first step in evaluating its potential as a drug candidate. These parameters, including molecular weight, melting point, solubility, acid dissociation constant (pKa), and lipophilicity (logP), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. This guide provides a comprehensive overview of the theoretical and experimental characterization of N'-acetylpyrazine-2-carbohydrazonamide. It details the step-by-step experimental protocols required to obtain reliable and reproducible data, explains the scientific rationale behind methodological choices, and offers insights grounded in established laboratory practice. The methodologies presented herein are designed to serve as a self-validating framework for researchers and scientists engaged in the early-stage discovery and development of novel small molecule therapeutics.

Molecular Identity and Structural Elucidation

1.1. Chemical Structure

The proposed chemical structure for N'-acetylpyrazine-2-carbohydrazonamide is presented below:

1.2. Molecular Formula and Weight

Based on the proposed structure, the molecular properties are calculated as follows:

-

Molecular Formula: C₈H₉N₅O

-

Calculated Molecular Weight: 191.19 g/mol

These calculated values are fundamental for all subsequent experimental work, including the preparation of solutions of known molarity and the interpretation of mass spectrometry data.

Core Physicochemical Constants: A Summary

The physicochemical profile of a potential drug molecule is a cornerstone of its developability. The following table summarizes the key constants for N'-acetylpyrazine-2-carbohydrazonamide that require experimental determination. The subsequent sections of this guide provide detailed protocols for their measurement.

| Physicochemical Constant | Symbol | Significance in Drug Development |

| Molecular Weight | MW | Fundamental for stoichiometry and dosing calculations. |

| Melting Point | Mp | An indicator of purity and crystal lattice energy. |

| Aqueous Solubility | S | Affects dissolution rate and bioavailability.[1] |

| Acid Dissociation Constant | pKa | Determines the ionization state at physiological pH, influencing solubility and membrane permeability.[2] |

| Lipophilicity | logP | Measures a compound's affinity for lipid vs. aqueous environments, impacting absorption and distribution.[3] |

A Workflow for Comprehensive Physicochemical Profiling

A logical and efficient workflow is essential for the characterization of a new chemical entity. The following diagram outlines the sequential process for determining the key physicochemical constants of N'-acetylpyrazine-2-carbohydrazonamide. This process begins with the confirmation of identity and purity before proceeding to the measurement of fundamental properties.

Experimental Protocols for Physicochemical Determination

This section provides detailed, step-by-step methodologies for determining the essential physicochemical constants. The protocols are designed to be robust and reproducible.

Melting Point (Mp) Determination

Rationale: The melting point is a rapid and effective indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities depress and broaden the melting range. This protocol uses the capillary method, which is widely adopted for its accuracy and minimal sample requirement.[4][5]

Protocol:

-

Sample Preparation: Ensure the sample of N'-acetylpyrazine-2-carbohydrazonamide is completely dry and finely powdered.

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid down.[5] Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., MelTemp).

-

Rapid Determination (Optional): Heat the sample at a medium-to-high rate to quickly find an approximate melting point. This saves time in subsequent, more precise measurements.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a medium rate until the temperature is ~15-20°C below the approximate melting point.

-

Slow Heating: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.[5]

-

-

Reporting: Report the result as a melting range (T₁ - T₂). Repeat the determination at least twice with fresh samples to ensure consistency.

Aqueous Solubility (S) Determination

Rationale: The "shake-flask" method is the gold standard for determining equilibrium solubility.[1] It involves agitating an excess of the solid compound in a solvent until the solution is saturated. This method ensures that true thermodynamic equilibrium is reached, providing a reliable measure of a compound's intrinsic solubility.

Protocol:

-

Preparation: Add an excess amount of N'-acetylpyrazine-2-carbohydrazonamide (e.g., 5-10 mg) to a known volume of purified water (e.g., 1-2 mL) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[1]

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation or filtration (using a filter that does not bind the compound, e.g., PTFE).

-

Quantification: Carefully remove an aliquot of the clear, saturated solution. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Determine the concentration of the diluted sample using a calibration curve prepared with known concentrations of the compound. Back-calculate to find the concentration in the original saturated solution.

-

Reporting: Report the solubility in units of mg/mL or µM. The experiment should be performed in triplicate.

Acid Dissociation Constant (pKa) Determination

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added. The pKa corresponds to the pH at which the compound is 50% ionized (the half-equivalence point).[6]

Protocol:

-

Apparatus Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[6]

-

Sample Preparation: Dissolve an accurately weighed amount of N'-acetylpyrazine-2-carbohydrazonamide in a known volume of water (or a water/co-solvent mixture if solubility is low) to achieve a concentration of approximately 1-10 mM.

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using a standardized strong acid (e.g., 0.1 M HCl).

-

Titration: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) in small, precise volumes. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7]

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the midpoint of the buffer region (the flattest part of the curve). More accurately, it can be determined from the inflection point of the first derivative of the titration curve.[6]

Lipophilicity (logP) Determination

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable indirect method for determining logP.[3][8] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. This method is advantageous over the traditional shake-flask method as it requires less material, is faster, and is suitable for high-throughput screening.[9][10]

Protocol:

-

System Setup: Use a C18 reversed-phase column with a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[9]

-

Calibration Curve Generation:

-

Select a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compound.

-

Inject each reference compound individually into the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 .[3]

-

Plot the logarithm of the capacity factor (log k) against the known logP value for each reference compound. Perform a linear regression to obtain a calibration equation (logP = m * log k + c).

-

-

Sample Analysis:

-

Dissolve N'-acetylpyrazine-2-carbohydrazonamide in the mobile phase.

-

Inject the sample into the HPLC system under the identical conditions used for the standards and record its retention time.

-

-

logP Calculation:

-

Calculate the capacity factor (k) for the test compound.

-

Using the linear regression equation from the calibration curve, calculate the logP value for N'-acetylpyrazine-2-carbohydrazonamide.[8]

-

Conclusion

The systematic characterization of N'-acetylpyrazine-2-carbohydrazonamide's molecular weight and physicochemical constants is an indispensable phase in its evaluation as a potential therapeutic agent. The experimental protocols detailed in this guide—for determining melting point, aqueous solubility, pKa, and logP—provide a robust framework for generating the foundational data required for further preclinical development. Adherence to these rigorous, validated methodologies ensures the scientific integrity of the data, enabling informed decision-making and paving the way for a comprehensive understanding of the molecule's pharmacokinetic and pharmacodynamic potential.

References

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq. [Link]

-

Nichols, L. (2022, April 7). Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

experiment (1) determination of melting points. (2021, September 19). University of Basrah. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Dronacharya College of Engineering. [Link]

-

The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. [Link]

-

5 Easy Methods to Calculate pKa. (2025, March 31). Pharmaeli. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2026, February 11). Ovid. [Link]

-

Solubility Lab. (2021, September 11). Chemistry LibreTexts. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10). ACS Publications. [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. ovid.com [ovid.com]

- 10. longdom.org [longdom.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-acetylpyrazine-2-carbohydrazonamide

Topic: Optimization of Synthesis Yield & Purity Target Molecule: N'-acetylpyrazine-2-carbohydrazonamide (and related hydrazide derivatives) Audience: Medicinal Chemists & Process Development Scientists

Critical Nomenclature & Precursor Check

Before proceeding, we must verify the specific target structure, as nomenclature in this field is often conflated.

-

Target A: The Hydrazide Derivative (

Linkage)-

Structure: Pyrazine-

-

Precursor: Pyrazine-2-carboxylic acid or Methyl pyrazinoate.

-

Context: Common intermediate for anti-tubercular (Pyrazinamide analogs) and antiviral research.

-

Status:This guide focuses primarily on this pathway.

-

-

Target B: The Amidrazone Derivative (

Linkage)-

Structure: Pyrazine-

-

Precursor: 2-Cyanopyrazine (Pyrazine-2-carbonitrile).

-

Action: If you are starting from the nitrile , the hydrolysis issues described below do not apply, but the "Pinner synthesis" conditions become relevant.

-

Synthesis Workflow & Logic

The synthesis typically follows a 3-step sequence.[1] The "Yield Killers" usually hide in Step 1 (incomplete conversion) and Step 3 (over-acetylation).

Visual Workflow (DOT Diagram)

Caption: Optimized synthetic pathway distinguishing the target route (green) from common impurity pathways (red).

Troubleshooting Guide (Q&A Format)

Phase 1: Precursor Activation (Acid to Ester)

Q: I am using the standard sulfuric acid/methanol reflux method, but my yield is stuck at 60-70%. How can I push this to quantitative conversion?

A: The Fischer esterification of electron-deficient heterocycles like pyrazine is notoriously sluggish due to the deactivation of the ring and equilibrium limitations.

-

The Fix: Switch to the Thionyl Chloride (

) Method .-

Suspend Pyrazine-2-carboxylic acid in dry Methanol (0°C).

-

Add

dropwise (2.0 eq). The in-situ generation of HCl and the acid chloride intermediate drives the reaction much faster than catalytic -

Reflux for 2–4 hours (vs. 24–72h for

). -

Result: Yields typically improve to >95% with simpler workup (evaporation of volatiles).

-

Phase 2: Hydrazide Formation

Q: My hydrazide product contains a high melting point impurity that is insoluble in ethanol. What is it?

A: This is likely N,N'-bis(pyrazine-2-carbonyl)hydrazine (the dimer).

-

Mechanism: If the concentration of hydrazine is too low, the newly formed hydrazide competes with hydrazine to attack another molecule of ester.

-

The Fix:

-

Stoichiometry: Use a minimum of 3.0 to 4.0 equivalents of Hydrazine Hydrate relative to the ester.

-

Order of Addition: Add the Ester solution slowly to the Hydrazine solution (inverse addition) to ensure the ester always encounters an excess of hydrazine.

-

Phase 3: Acetylation (The Critical Step)

Q: I am getting a mixture of mono-acetylated (target) and di-acetylated products. How do I improve selectivity?

A: Di-acetylation occurs when the reaction conditions are too vigorous or the solvent solubilizes the product too well, allowing it to react further.

-

Solvent Selection: Switch from Methanol/Ethanol to Ethyl Acetate (EtOAc) or Acetonitrile .

-

Why? The mono-acetylated product is often less soluble in EtOAc than the starting hydrazide. It precipitates out of the solution upon formation, preventing further reaction with the acetylating agent.

-

-

Reagent Control: Use Acetic Anhydride (

) (1.05 eq) rather than Acetyl Chloride.

Q: My yield drops significantly during aqueous workup. Where is my product going?

A: Pyrazine derivatives are highly water-soluble due to the nitrogen atoms in the ring and the polar hydrazide tail.

-

The Fix: Avoid aqueous workup entirely.

-

Perform the reaction in a solvent where the product precipitates (EtOAc, EtOH).

-

Filter the solid directly.

-

Wash with cold ether/pentane.

-

Recrystallize from Ethanol/Water (9:1) only if necessary.

-

Note: If you must extract, use n-Butanol or continuous extraction with Chloroform, but expect losses.

-

Q: The product cyclized to a 1,3,4-oxadiazole. How do I prevent this?

A: Cyclization is a dehydration reaction driven by heat and acidic conditions.

-

Prevention:

-

Keep reaction temperature below 50°C .

-

Avoid strong dehydrating agents (like

or Thionyl Chloride) in the acetylation step. -

Ensure the system is neutral; if using Acetyl Chloride, add a scavenger base like Pyridine or TEA (1.1 eq) to neutralize the HCl generated.

-

Comparative Data: Method Optimization

The following table summarizes yield improvements observed when switching from "Classic" to "Optimized" protocols based on pyrazine chemistry standards.

| Parameter | Classic Method | Optimized Method | Yield Impact |

| Esterification Reagent | +15-20% | ||

| Hydrazinolysis Solvent | Ethanol (1:1 ratio) | Ethanol (Excess | +10% (Eliminates dimer) |

| Acetylation Solvent | DMF or Pyridine | Ethyl Acetate or Ethanol | +10-15% (Easier isolation) |

| Workup | Aqueous Extraction | Filtration / Precipitation | +20% (Prevents water loss) |

| Total Yield (Est.) | 35 - 45% | 75 - 85% | Significant Increase |

Analytical Validation (Self-Check)

Verify your product using these characteristic signals (Solvent: DMSO-

-

1H NMR:

-

Pyrazine Ring: Three distinct protons in the aromatic region (

8.7 – 9.2 ppm).[2] -

Acetyl Group: Sharp singlet at

~1.9 – 2.0 ppm ( -

Hydrazide Protons: Two broad singlets (exchangeable with

). One near

-

-

IR Spectroscopy:

-

Look for two carbonyl stretches : One for the ring amide (~1670

) and one for the acetyl amide (~1690 -

Absence of broad

stretch (rules out hydrolysis to acid).

-

References

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives. Journal of Young Pharmacists. (2009). Describes the fundamental hydrolysis and hydrazinolysis of pyrazinamide.

-

Synthesis and Reactions of Some New Heterocyclic Carbohydrazides. Molecules/PMC. (2003). Details the acylation conditions for heterocyclic hydrazides and potential cyclization side reactions.

-

A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. (2023). Provides comparative yields for methyl pyrazine carbohydrazide synthesis steps.

-

Pyrazine-2-substituted carboxamide derivatives. Journal of the Serbian Chemical Society. (2006). Discusses the reactivity of pyrazine-2-carbonyl chloride and subsequent amide/hydrazide formation.

Sources

Troubleshooting solubility issues of N'-acetylpyrazine-2-carbohydrazonamide in water

This is a technical support guide designed for researchers working with N'-acetylpyrazine-2-carbohydrazonamide .

Classification: Heterocyclic N-acyl Amidrazone Primary Application: Medicinal Chemistry (Antimicrobial/Antiviral scaffolds), Metal Chelation Document ID: TS-PYZ-042 Version: 2.1 (Current)

Executive Summary & Compound Analysis

The Core Challenge:

N'-acetylpyrazine-2-carbohydrazonamide is frequently mistaken for its structural analog, pyrazine-2-carbohydrazide. The critical distinction is the amidrazone core (

This compound exhibits amphoteric character with a tendency toward strong intermolecular hydrogen bonding (ribbon formation) in the solid state, leading to high lattice energy and poor aqueous solubility at neutral pH.

Structural Diagnostics

| Feature | Chemical Moiety | Impact on Solubility |

| Basic Center | Pyrazine ring N & Amidine ( | Soluble in acidic media (Protonation). |

| Acidic Center | Hydrazide proton ( | Soluble in basic media (Deprotonation), but unstable. |

| Lattice Energy | Planar | High. Resists dissolution in water/methanol. |

| Chelation | Tridentate ligand capability | Risk. Precipitates in presence of trace metal ions ( |

Diagnostic Troubleshooting Flowchart

Before altering your formulation, identify the root cause of the insolubility using this logic flow.

Caption: Decision tree for isolating solubility factors: pH dependence, metal contamination, and solvent selection.

Frequently Asked Questions (Technical)

Q1: I added water and the compound formed a "gel" or sticky solid. What happened?

Diagnosis: You likely induced hydrate formation or partial protonation without full dissolution. Amidrazones can form pseudopolymorphs (hydrates) that are less soluble than the anhydrous form. The Fix:

-

Do not add water directly to the solid.

-

"Wet" the solid with a water-miscible organic solvent first (Ethanol or DMSO, minimal volume).

-

Add the aqueous buffer slowly to this concentrate while vortexing.

Q2: Why does the solution turn pink/orange after a few hours?

Diagnosis: Trace metal contamination. N'-acetylpyrazine-2-carbohydrazonamide is a potent chelator. It strips trace Iron (

-

Use Milli-Q (18.2 MΩ) water only.

-

Add 0.1 mM EDTA to your buffer to sequester trace metals.

-

Avoid using metal spatulas; use ceramic or plastic.

Q3: Can I use NaOH to dissolve it?

Diagnosis: While the compound will dissolve at pH > 10 due to deprotonation of the amide/hydrazide moiety, this is not recommended. Risk: Amidrazones are susceptible to base-catalyzed hydrolysis, converting back to the parent hydrazide or pyrazine nitrile [2]. Recommendation: Use acidic conditions (pH 2-4) for stability. If neutral pH is required for biological assays, use a DMSO stock diluted into PBS (keep DMSO < 1%).

Validated Solubilization Protocols

Protocol A: The "Standard" Stock Solution (DMSO)

Best for: In vitro assays, HTS screening.

-

Weighing: Weigh 10 mg of N'-acetylpyrazine-2-carbohydrazonamide.

-

Primary Solvent: Add 1.0 mL of anhydrous DMSO .

-

Note: DMSO disrupts the intermolecular hydrogen bonding network effectively.

-

-

Agitation: Vortex for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes.

-

Dilution: Dilute this 10 mg/mL stock into your assay buffer.

-

Limit: Ensure final DMSO concentration is < 1% to prevent precipitation (crash-out).

-

Protocol B: Aqueous Formulation (Acid-Assisted)

Best for: Animal studies (IV/IP) or metal complexation studies.

-

Preparation: Prepare 0.1 M Methanesulfonic Acid (MSA) or 0.1 M HCl.

-

Dissolution: Add the solid compound to the acid solution.

-

Mechanism: Protonation of the amidine nitrogen (

) breaks the crystal lattice.

-

-

Adjustment: Once dissolved, slowly adjust pH back to 5.0–6.0 using 0.1 M NaOH if necessary.

-

Warning: Rapid neutralization may cause reprecipitation. Use a syringe pump or dropwise addition with rapid stirring.

-

Protocol C: Solubility Profiling (Shake-Flask Method)

Use this to generate data for your specific batch.

| Solvent System | Expected Solubility (25°C) | Notes |

| Water (pH 7) | < 0.5 mg/mL | Poor. Planar stacking dominates. |

| 0.1 M HCl | > 10 mg/mL | Excellent. Forms soluble hydrochloride salt. |

| Ethanol | 2–5 mg/mL | Moderate. Heating may be required. |

| DMSO | > 50 mg/mL | Excellent. Preferred stock solvent. |

| PEG 400 | 10–20 mg/mL | Good for viscous formulations. |

Mechanistic Insight: The Amidrazone Factor

Understanding the chemistry prevents future errors. The user must distinguish between the Carbohydrazide (Standard) and Carbohydrazonamide (Amidrazone).

Caption: Structural comparison showing the hydrolysis risk from Amidrazone to Hydrazide.

The Amidrazone (

References

-

BenchChem Technical Support. (2025).[1] Pyrazine-2-carbohydrazide: A Comprehensive Technical Guide on its Chemical Structure and Synthesis. Retrieved from

-

H. M. N. H. Irving. (2024). The Biological Activity of Amidrazone Derivatives. National Institutes of Health (PMC). Retrieved from

-

PubChem Compound Summary. (2025). Acetylpyrazine and Pyrazine Derivatives. Retrieved from

-

ResearchGate Archives. (2024). Novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives: Experimental and theoretical insights. Retrieved from

Sources

Minimizing impurities during acetylation of pyrazine-2-carbohydrazide

Topic: Minimizing Impurities & Optimization of

Executive Summary & Reaction Logic

The Objective: Selective mono-acetylation of the terminal nitrogen (

The Challenge: The hydrazide moiety (

-

Over-Acetylation: Formation of

-diacetyl species. -

Cyclodehydration: High temperatures or acidic conditions drive the formation of 2-methyl-5-(pyrazin-2-yl)-1,3,4-oxadiazole.

-

Hydrolysis: Reversion to pyrazine-2-carboxylic acid in the presence of moisture.

This guide provides a self-validating workflow to suppress these side reactions.

Diagnostic Flowchart (Decision Pathways)

The following diagram illustrates the kinetic vs. thermodynamic control required to isolate the correct product and avoid the oxadiazole sink.

Figure 1: Reaction pathways showing the divergence between the stable mono-acetylated product and the thermodynamically favored oxadiazole impurity.

Troubleshooting Guide (Q&A Format)

Category 1: Impurity Identification & Prevention

User Question: I see two spots on my TLC. One is my product, but the other is less polar and UV active. What is it?

Technical Diagnosis: This is likely the 1,3,4-oxadiazole derivative .

-

Mechanism: Under reflux or in the presence of acidic catalysts (even acetic acid generated during the reaction), the secondary amide bond in your product undergoes cyclodehydration.

-

Confirmation: The oxadiazole lacks the N-H stretch in IR (approx. 3200-3300 cm⁻¹) and will have a distinct melting point compared to the open-chain hydrazide.

-

Corrective Action:

-

Lower Temperature: Run the acetylation at

to Room Temperature (RT). Do not reflux. -

Base Scavenger: Use a mild base like Sodium Acetate or Pyridine to neutralize the acetic acid byproduct, preventing acid-catalyzed cyclization.

-

User Question: My elemental analysis shows high Carbon content, and the melting point is depressed. Is it solvent inclusion?

Technical Diagnosis:

While solvent inclusion is possible, suspect

-

Cause: Large excess of acetic anhydride (

eq) or rapid addition rates create high local concentrations of the acetylating agent. -

Corrective Action:

-

Stoichiometry: Limit Acetic Anhydride to 1.05 - 1.1 equivalents .

-

Dosing: Add the anhydride dropwise to a cooled solution of the hydrazide.

-

Category 2: Solubility & Isolation

User Question: The starting material (Pyrazine-2-carbohydrazide) is not dissolving in the solvent. Can I heat it?

Technical Diagnosis: Heating risks oxadiazole formation (as detailed above).

-

Solution: Pyrazine-2-carbohydrazide has poor solubility in non-polar solvents.

-

Recommended Solvent: Use Water (for green chemistry approaches) or Ethanol/Methanol .

-

Protocol: Suspend the starting material in the solvent. As the acetylation proceeds, the

-acetyl derivative often precipitates out (in water) or dissolves and then recrystallizes (in ethanol), driving the equilibrium forward.

-

Optimized Experimental Protocol

This protocol prioritizes selectivity over speed, using kinetic control to prevent cyclization.

Materials:

-

Pyrazine-2-carbohydrazide (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Solvent: Ethanol (Absolute) or Water

-

Catalyst (Optional): Triethylamine (0.1 eq) - only if reaction is sluggish.

Step-by-Step Workflow:

-

Suspension: In a round-bottom flask, suspend Pyrazine-2-carbohydrazide (10 mmol) in Ethanol (20 mL).

-

Thermal Control: Cool the suspension to

using an ice bath. -

Controlled Addition: Add Acetic Anhydride (11 mmol) dropwise over 15 minutes.

-

Why? This prevents localized "hotspots" of excess reagent that favor di-acetylation.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature naturally.

-

Stir for 2–4 hours.

-

Monitoring: Check TLC (System: 10% Methanol in DCM). Starting material (lower Rf) should disappear.

-

-

Quenching & Isolation:

-

If using Ethanol: Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a white solid.

-

If using Water: The product often precipitates directly.

-

-

Purification (The "Self-Validating" Step):

-

Filter the solid.

-

Wash: Wash with cold 5%

(removes acetic acid/byproducts) followed by cold water. -

Recrystallization: Recrystallize from Ethanol/Water (9:1) . This specific solvent system tends to keep the more soluble impurities (di-acetylated species) in the mother liquor.

-

Impurity Profile Table

| Impurity Structure | Name | Origin Cause | Detection (Key Signal) | Removal Strategy |

| Oxadiazole | 2-methyl-5-(pyrazin-2-yl)-1,3,4-oxadiazole | High Temp / Acidic pH | IR: Loss of N-H stretch.NMR: Distinct methyl shift. | Prevent via low temp. Difficult to separate if formed (requires column chromatography). |

| Di-acetyl | Excess | NMR: Two methyl singlets (approx 2.0-2.2 ppm). | Recrystallization from EtOH/H2O.[1] | |

| Hydrolysis Product | Pyrazine-2-carboxylic acid | Wet solvents / High pH | LCMS: Mass [M+H]+ = 125. | Wash crude solid with dilute |

References

-

Vertex AI Search. (2025). Synthesis of 1,3,4-oxadiazoles from acyl hydrazides. Retrieved from

-